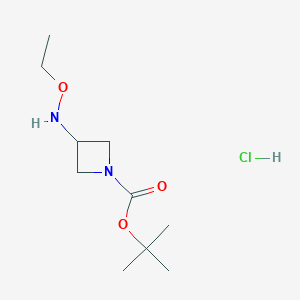

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is used as a building block in the synthesis of various chemical compounds .

Molecular Structure Analysis

The InChI code for “Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is 1S/C10H20N2O3/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4/h8,11H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is a liquid at room temperature . Its molecular weight is 216.28 .Applications De Recherche Scientifique

Synthesis and Structural Modification

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized, showcasing the versatility of azetidines as scaffolds in medicinal chemistry. These compounds serve as tools for studying the influence of conformation on peptide activity, underscoring the structural significance of azetidines in drug discovery (Sajjadi & Lubell, 2008).

Development of Protected Amines : A study detailed the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives, utilizing tert-butyl azidoformate in the acid-catalyzed rearrangement of aziridines. This research demonstrates the utility of tert-butyl-based compounds in synthesizing complex sugars, highlighting their role in synthetic chemistry (Nativi, Reymond, & Vogel, 1989).

Masked Dipoles for Cycloaddition Reactions : Research on 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine compounds discussed their efficiency in reacting with nitriles and carbonyl substrates. These compounds demonstrate the strategic use of tert-butyl and silylmethyl groups in controlling regioselectivity and stereochemistry in cycloaddition reactions, expanding the toolkit for constructing complex molecular architectures (Yadav & Sriramurthy, 2005).

Applications in Medicinal Chemistry

Antimicrobial Agents : Substituted phenyl azetidines have been synthesized and evaluated for their antimicrobial activity. This research underlines the potential of azetidine derivatives as scaffolds for developing new antimicrobial compounds, illustrating the importance of tert-butyl groups in modifying biological activity (Doraswamy & Ramana, 2013).

Pharmaceutical Intermediates : The gram-scale synthesis of protected 3-haloazetidines has been optimized, showcasing the application of these intermediates in generating high-value azetidine-3-carboxylic acid derivatives. This approach highlights the significance of tert-butyl-protected azetidines in medicinal chemistry, providing a versatile pathway for the development of novel pharmaceuticals (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPWXNNEZHECIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC1CN(C1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)

![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2638831.png)